Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride

Description

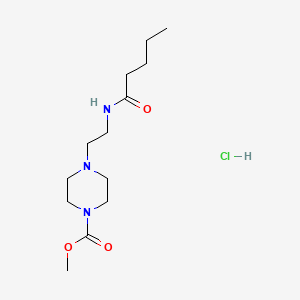

Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a methyl carboxylate group at position 1 of the piperazine ring and a 2-pentanamidoethyl substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Piperazine derivatives are widely studied for their structural versatility, enabling modifications that influence pharmacokinetics, stability, and receptor interactions .

Properties

IUPAC Name |

methyl 4-[2-(pentanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3.ClH/c1-3-4-5-12(17)14-6-7-15-8-10-16(11-9-15)13(18)19-2;/h3-11H2,1-2H3,(H,14,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZVHPALJLWHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCN1CCN(CC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a carboxylate and an amidoethyl group. Its molecular formula is C12H22N2O2·HCl, with a molecular weight of approximately 250.78 g/mol. The structure can be represented as follows:

This compound exhibits various biological activities primarily through interactions with neurotransmitter systems and cellular pathways. Preliminary studies suggest that it may act as a modulator of the serotonergic system, which is crucial for its potential antidepressant and anxiolytic effects.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may influence serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation.

- Neurotransmitter Release : It may enhance the release of neurotransmitters such as dopamine and norepinephrine, contributing to its psychoactive properties.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antidepressant | Exhibits potential to alleviate symptoms of depression through serotonergic modulation. |

| Anxiolytic | May reduce anxiety levels by acting on specific neurotransmitter systems. |

| Neuroprotective | Potential protective effects on neuronal cells against oxidative stress. |

| Antifilarial | Early studies indicate possible efficacy against parasitic infections (e.g., filariasis). |

Case Studies and Research Findings

-

Antidepressant Activity :

A study investigated the effects of various piperazine derivatives, including this compound, in animal models. Results indicated a significant reduction in depression-like behaviors in mice subjected to forced swimming tests, suggesting its potential as an antidepressant agent . -

Anxiolytic Effects :

In behavioral assays, the compound demonstrated anxiolytic properties comparable to established anxiolytics like buspirone. Mice treated with the compound showed increased exploratory behavior in elevated plus maze tests, indicating reduced anxiety . -

Neuroprotective Studies :

Research highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. This was assessed using cell viability assays where treated cells exhibited higher survival rates compared to untreated controls . -

Antifilarial Potential :

Preliminary investigations into the compound's efficacy against filarial infections revealed promising results. In vitro assays demonstrated significant microfilaricidal activity against Brugia malayi at concentrations that did not adversely affect mammalian cells .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride features a piperazine ring, which is known for its versatility in drug design. The compound's structure allows for interactions with biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C12H20N2O2·HCl

- Molecular Weight : 248.76 g/mol

- Solubility : Soluble in water and organic solvents

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its piperazine core is often associated with various pharmacological activities, including:

- Antidepressant Activity : Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antimicrobial Properties : Research indicates that derivatives can exhibit activity against a range of pathogens, making them candidates for developing new antibiotics.

Biochemical Probes

This compound can serve as a biochemical probe to study specific pathways in cellular processes. Its ability to interact with various receptors makes it valuable for:

- Target Identification : Understanding the mechanisms of action of various biological targets.

- Pathway Analysis : Investigating signaling pathways affected by the compound.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 4-(2-pentanamidoethyl)piperazine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate | S. aureus | 32 µg/mL | Moderate activity |

| Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate | E. coli | 64 µg/mL | Lower activity |

These findings suggest that while the compound exhibits some antimicrobial properties, further optimization may be necessary to enhance its efficacy.

Antidepressant Effects

In a preclinical study, the compound was tested for its antidepressant-like effects in rodent models. The results indicated:

- Behavioral Tests : Significant reduction in despair behaviors in forced swim tests.

- Neurotransmitter Analysis : Increased levels of serotonin and norepinephrine were observed post-administration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperazine derivatives share a common core but differ in substituents, which dictate their physicochemical and biological properties. Key analogues include:

(a) Ethyl 4-(2,3,4-Trimethoxybenzyl)piperazine-1-carboxylate (CAS 53531-01-4)

- Structure : Ethyl ester at position 1, 2,3,4-trimethoxybenzyl group at position 3.

- Key Differences : The bulky trimethoxybenzyl substituent reduces solubility in aqueous media compared to the target compound’s pentanamidoethyl group. This analogue is used in cardiovascular research due to its structural similarity to trimetazidine .

(b) tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate (CAS 208167-83-3)

- Structure : tert-Butyl ester at position 1, 2-chloroethyl group at position 4.

- Key Differences : The tert-butyl ester increases steric hindrance, reducing metabolic stability. Studies show tert-butyl esters degrade in simulated gastric fluid, unlike methyl esters, which are more stable .

(c) 4-Methylbenzoylpiperazine Hydrochloride

- Structure : Benzoyl group at position 4, methyl substitution on the aromatic ring.

- Key Differences : The benzoyl group enhances lipophilicity, favoring blood-brain barrier penetration. This compound is utilized in neuropharmacology studies .

(d) HBK Series (HBK14–HBK19)

- Structure: Phenoxyalkyl and aryl substituents at position 1, methoxyphenyl groups at position 4.

- Key Differences : These compounds exhibit serotonin receptor antagonism due to their methoxyphenyl groups, whereas the target compound’s pentanamidoethyl chain may favor interactions with lipid-rich environments .

Physicochemical Properties

*Exact molecular formula inferred from IUPAC name; other data derived from analogous compounds.

Stability and Degradation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride?

- Methodology : The compound can be synthesized via acylation of a piperazine precursor followed by deprotection. For example:

Acylation : React piperazine with a pentanamidoethyl chloride derivative in the presence of a base (e.g., N,N-diisopropylethylamine) to form the amide bond.

Carboxylation : Introduce the methyl carboxylate group using methyl chloroformate.

Hydrochloride salt formation : Treat the free base with HCl gas or a HCl/dioxane solution to precipitate the hydrochloride salt .

- Key considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize side products like over-acylated derivatives.

Q. How can the purity and structural integrity of this compound be verified?

- Analytical techniques :

- HPLC/MS : Confirm molecular weight (e.g., m/z ~330–350 g/mol for the protonated ion) and detect impurities.

- NMR : Analyze / spectra to verify backbone structure (e.g., piperazine ring protons at δ 2.5–3.5 ppm, methyl ester at δ 3.7 ppm) .

- X-ray crystallography : Use SHELXL for refinement to resolve crystal structure and confirm stereochemistry .

Q. What solvent systems and storage conditions ensure stability?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Avoid chlorinated solvents due to potential degradation .

- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group. Use amber vials to limit light exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Experimental design :

- Catalyst screening : Test palladium-based catalysts for coupling steps (e.g., Buchwald-Hartwig amination) to enhance efficiency .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity during acylation .

- Workflow : Compare batch vs. flow chemistry approaches to minimize side reactions .

Q. How can structural contradictions between computational models and crystallographic data be resolved?

- Case study : If DFT-predicted bond angles deviate from X-ray data (>5°), re-evaluate computational settings (e.g., basis set, solvation model). Cross-validate using SHELXL refinement metrics (e.g., R1 < 0.05, wR2 < 0.10) .

- Troubleshooting : Check for crystal twinning or disorder using PLATON software. Consider alternative space groups if residuals remain high .

Q. What strategies mitigate discrepancies in reported purity values (e.g., 95% vs. 96%)?

- Root cause analysis :

- HPLC calibration : Ensure consistent column conditions (C18, 5 µm) and mobile phase (e.g., 0.1% TFA in acetonitrile/water) .

- Impurity profiling : Identify residual solvents (e.g., DMF) via GC-MS or unreacted intermediates via LC-MS/MS .

- Replication : Cross-validate results using orthogonal methods (e.g., elemental analysis for Cl content) .

Q. How does the hydrochloride salt form influence biological activity in vitro?

- Pharmacological assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.